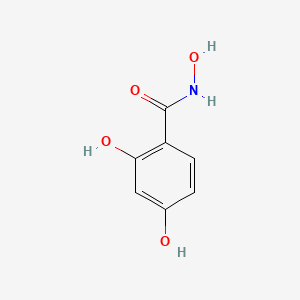

N,2,4-Trihydroxybenzamide

Overview

Description

Synthesis Analysis

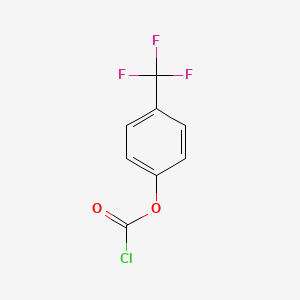

The synthesis of benzamides, which includes N,2,4-Trihydroxybenzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of N,2,4-Trihydroxybenzamide can be analyzed using various techniques. For instance, molecular field analysis can be used to construct a k-nearest neighbor (kNN-MFA)-based 3DQSAR model . This model shows good correlative and predictive capabilities .Physical And Chemical Properties Analysis

The physical and chemical properties of N,2,4-Trihydroxybenzamide can be analyzed using techniques like Thermogravimetric Analysis (TGA), which monitors the thermal stability of a material by recording the change in mass of the sample with respect to temperature .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

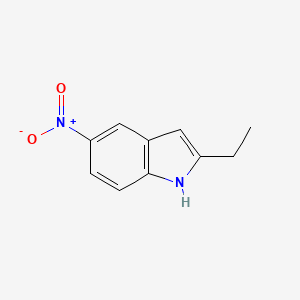

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies revealed that hydroxy and nitro groups significantly influence inhibitory efficiency. Descriptors related to topological features and hydrophobicity play a crucial role .

- 3DQSAR Model : A 3D QSAR model based on k-nearest neighbor (kNN-MFA) method demonstrated good predictive capabilities. Steric, electrostatic, and hydrophobic field effects contribute to the inhibitory activity .

- Pharmacophore Model : The pharmacophore model includes hydrogen bond donor, hydrogen bond acceptor, and an aromatic feature. These features guide the design of potent photosynthetic electron transport inhibitors .

Inhibition of Human 5-Lipoxygenase

Another intriguing application involves inhibiting human 5-lipoxygenase (5-LO), a key enzyme in arachidonic acid cascades. Here’s what we know:

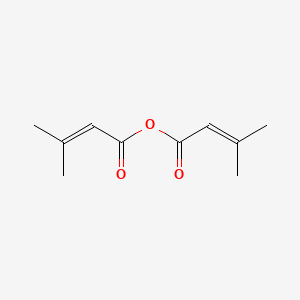

- Mechanism : 3-nitro-2,4,6-trihydroxybenzamide derivatives were tested for their inhibitory effects on 5-LO. These compounds interfere with the production of leukotrienes, which play a role in inflammation and immune responses .

Mechanism of Action

Target of Action

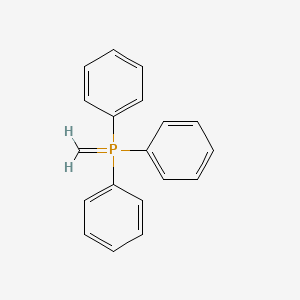

N,2,4-Trihydroxybenzamide, also known as Didox , primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA .

Mode of Action

N,2,4-Trihydroxybenzamide interacts with its target, RNR, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of ribonucleotides into deoxyribonucleotides . This results in a decrease in the availability of deoxyribonucleotides, which are essential for DNA synthesis and repair .

Biochemical Pathways

The primary biochemical pathway affected by N,2,4-Trihydroxybenzamide is the DNA synthesis pathway . By inhibiting RNR, the compound disrupts the production of deoxyribonucleotides, thereby hindering DNA synthesis and repair . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The inhibition of RNR by N,2,4-Trihydroxybenzamide leads to a decrease in the availability of deoxyribonucleotides, which are necessary for DNA synthesis and repair . This can result in cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, N,2,4-Trihydroxybenzamide has potential as an anticancer agent .

properties

IUPAC Name |

N,2,4-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-1-2-5(6(10)3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCJURKVWJQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574590 | |

| Record name | N,2,4-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,4-Trihydroxybenzamide | |

CAS RN |

35318-15-1 | |

| Record name | N,2,4-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

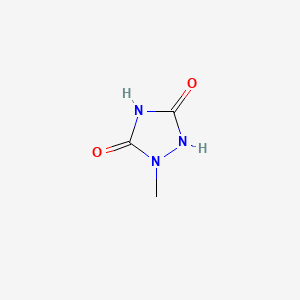

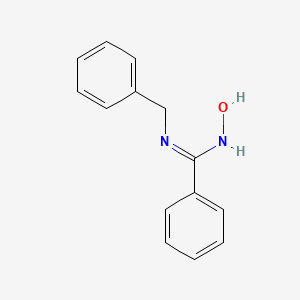

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)